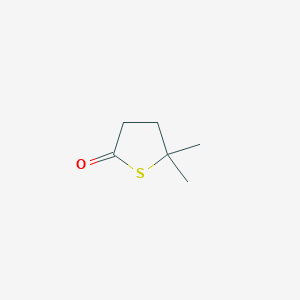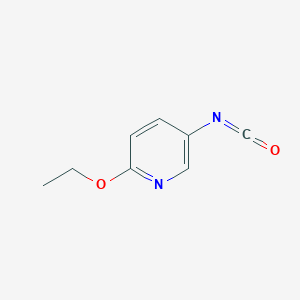
4-Fluoro-N-(p-tolyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-N-(p-tolyl)aniline is an organofluorine compound with the molecular formula C13H12FN It is a derivative of aniline, where the hydrogen atom in the para position of the aniline ring is replaced by a fluorine atom, and the amino group is substituted with a p-tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Fluoro-N-(p-tolyl)aniline can be synthesized through several methods. One common approach involves the Buchwald-Hartwig amination reaction. In this method, 4-fluoroaniline and p-iodotoluene are reacted in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction typically proceeds at elevated temperatures (around 100-120°C) and yields the desired product in good to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and purification methods, such as recrystallization or chromatography, can be tailored to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-N-(p-tolyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Products: Various substituted anilines.
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Corresponding amines.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-N-(p-tolyl)aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, including potential anticancer and antiviral agents.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Catalysis: It acts as a ligand in homogeneous catalysis, facilitating various chemical transformations.
Wirkmechanismus
The mechanism of action of 4-Fluoro-N-(p-tolyl)aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to therapeutic effects. In catalysis, it can coordinate with metal centers, enhancing the reactivity and selectivity of the catalytic process .
Vergleich Mit ähnlichen Verbindungen
4-Fluoroaniline: Lacks the p-tolyl group, making it less sterically hindered and potentially more reactive in certain reactions.
N-(p-Tolyl)aniline: Lacks the fluorine atom, which affects its electronic properties and reactivity.
4-Methyl-N-(p-tolyl)aniline: Contains a methyl group instead of a fluorine atom, altering its chemical behavior.
Uniqueness: 4-Fluoro-N-(p-tolyl)aniline is unique due to the presence of both the fluorine atom and the p-tolyl group. The fluorine atom imparts electron-withdrawing properties, while the p-tolyl group provides steric bulk. This combination influences the compound’s reactivity, making it suitable for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C13H12FN |
|---|---|
Molekulargewicht |
201.24 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-4-methylaniline |
InChI |
InChI=1S/C13H12FN/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,15H,1H3 |
InChI-Schlüssel |
WENXJIIFLMNEKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


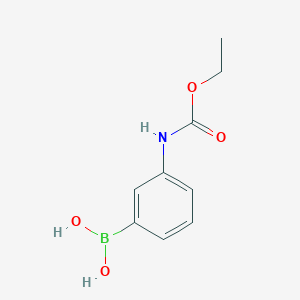
![Ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate](/img/structure/B13990497.png)

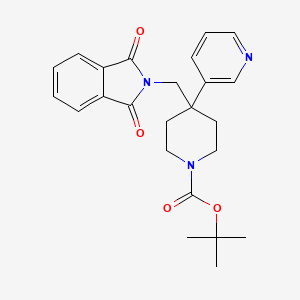


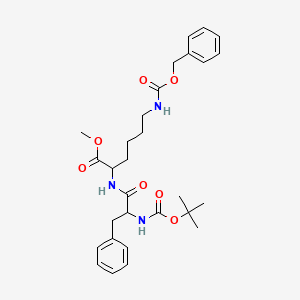


![[2,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B13990519.png)
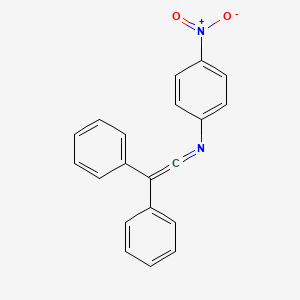
![N-(7-Bicyclo[2.2.1]hept-2-enylideneamino)-4-methyl-benzenesulfonamide](/img/structure/B13990526.png)
